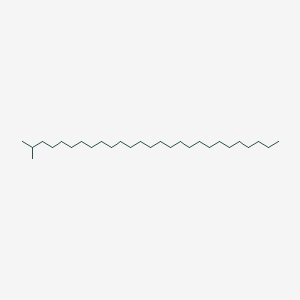![molecular formula C9H9Cl2NO3 B14467204 Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate CAS No. 67563-84-2](/img/structure/B14467204.png)
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of a pyridine ring substituted with chlorine atoms and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate typically involves the esterification of 3-[(3,5-dichloropyridin-2-yl)oxy]propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 3-[(3,5-dichloropyridin-2-yl)oxy]propanoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of the plant.
Comparación Con Compuestos Similares
Similar Compounds
Haloxyfop-P-methyl: Another herbicide with a similar structure but different substituents on the pyridine ring.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: Shares structural similarities but has different functional groups.
Uniqueness
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various derivatives makes it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
67563-84-2 |
|---|---|
Fórmula molecular |
C9H9Cl2NO3 |
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
methyl 3-(3,5-dichloropyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C9H9Cl2NO3/c1-14-8(13)2-3-15-9-7(11)4-6(10)5-12-9/h4-5H,2-3H2,1H3 |
Clave InChI |
YTCTTYMWKSAHRB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCOC1=C(C=C(C=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)
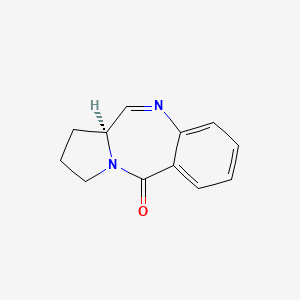

![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
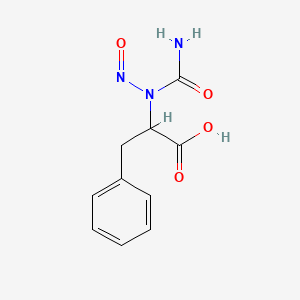

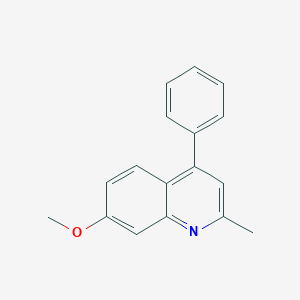
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
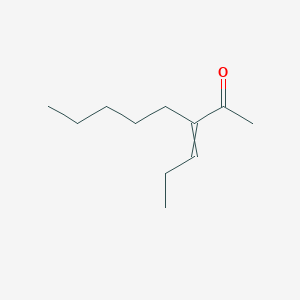
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)
